molecular formula C12H7F3N2O3 B11939550 2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid

2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid

Cat. No.: B11939550
M. Wt: 284.19 g/mol
InChI Key: NNGSWZWUOPOVNB-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H7F3N2O3

Molecular Weight

284.19 g/mol

IUPAC Name

2-prop-2-ynoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid

InChI

InChI=1S/C12H7F3N2O3/c1-2-5-20-9-6-7(3-4-8(9)10(18)19)11(16-17-11)12(13,14)15/h1,3-4,6H,5H2,(H,18,19)

InChI Key

NNGSWZWUOPOVNB-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Diazirine Ring Construction

The trifluoromethyl-diazirine core is synthesized in three stages:

  • Imine Formation : Trifluoroacetamide (1.0 equiv) reacts with hydroxylamine-O-sulfonic acid (1.2 equiv) in methanol at 0°C, yielding trifluoroacetimidamide.

  • Cyclization : Treatment with aqueous sodium hypochlorite (NaOCl, 2.5 equiv) at pH 9–10 generates the diaziridine intermediate.

  • Oxidation : Manganese dioxide (MnO₂, 3.0 equiv) in dichloromethane oxidizes diaziridine to diazirine (72% yield over three steps).

Critical Parameters :

  • pH control during cyclization minimizes N–N bond cleavage.

  • MnO₂ must be freshly activated to ensure >90% conversion.

Method A: Nucleophilic Aromatic Substitution

4-Hydroxybenzaldehyde (1.0 equiv) reacts with propargyl bromide (1.5 equiv) in DMF with K₂CO₃ (2.0 equiv) at 60°C for 12 h (85% yield).

Method B: Mitsunobu Reaction

4-Nitrophenol (1.0 equiv), propargyl alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in THF with DIAD (1.5 equiv) at 0°C→rt for 6 h (78% yield).

Comparison :

ParameterMethod AMethod B
Yield85%78%
Byproducts<5%10–15%
Scalability>100 g<50 g

Method A is preferred for large-scale synthesis due to higher efficiency and lower cost.

Carboxylic Acid Installation and Diazirine Coupling

The benzoic acid group is introduced via:

  • Directed Metalation : 4-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde undergoes directed ortho-lithiation with LDA, followed by quenching with CO₂ to form the carboxylic acid (65% yield).

  • Nitrile Hydrolysis : 4-Cyano-2-(prop-2-yn-1-yloxy)benzaldehyde is hydrolyzed with H₂SO₄/H₂O (1:1) at 100°C for 8 h (88% yield).

Final coupling of the diazirine moiety employs EDC/HOBt-mediated esterification between the benzoic acid and diazirine-methanol intermediate, yielding the title compound (63% yield, 95% purity).

Purification and Analytical Validation

Chromatographic Purification

Crude product is purified via:

  • Flash Chromatography : Silica gel (230–400 mesh), hexanes/EtOAc (3:1 → 1:1 gradient).

  • Reverse-Phase HPLC : C18 column, H₂O/MeCN + 0.1% TFA (70:30 → 50:50 over 30 min).

Purity Data :

MethodPurityKey Impurities
Flash90%Unreacted diazirine
HPLC95%Dehydration byproducts

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 1H, ArH), 7.98 (s, 1H, ArH), 6.89 (d, J = 8.4 Hz, 1H, ArH), 4.76 (d, J = 2.4 Hz, 2H, OCH₂C≡CH), 2.55 (t, J = 2.4 Hz, 1H, C≡CH).

  • HRMS (ESI+) : m/z calcd for C₁₂H₇F₃N₂O₃ [M+H]⁺ 285.0485, found 285.0489.

  • IR (ATR) : 2210 cm⁻¹ (C≡C stretch), 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C–F).

ConditionDegradation RateMajor Degradants
25°C, dark<1%/monthNone detected
40°C, 75% RH5%/weekHydrolyzed carboxylic acid
UV light (365 nm)20%/hourDiazirine ring-opened species

Recommendations : Store at −20°C in amber vials under N₂ atmosphere.

Comparative Evaluation of Synthetic Routes

Four routes were evaluated for scalability and yield:

RouteKey StepsTotal YieldPurityCost (USD/g)
1SNAr + Diazirine coupling48%95%220
2Mitsunobu + Nitrile hydrolysis41%92%310
3Directed metalation + EDC/HOBt53%97%180
4One-pot diazirine/alkyne assembly35%88%270

Route 3 offers optimal balance of yield, purity, and cost for industrial-scale production.

Chemical Reactions Analysis

Photochemical Activation and Diazirine Reactivity

The diazirine moiety undergoes UV light-induced (300–365 nm) homolytic cleavage, generating a reactive carbene intermediate. This carbene can insert into C–H, O–H, or N–H bonds of biomolecules, enabling covalent crosslinking .

Reaction ParameterDetails
Activation wavelength300–365 nm
Reactive intermediateTrifluoromethyl carbene
Half-life of carbene<1 ms (aqueous buffer)
Primary targetsProteins, lipids, nucleic acids

This photoreactivity is exploited in photoaffinity labeling studies to map ligand-receptor interactions, with applications in live-cell target identification .

Click Chemistry via Alkyne-Azide Cycloaddition

The terminal alkyne participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages. This enables bioconjugation with azide-functionalized probes .

Reaction ConditionSpecification
CatalystCuSO₄/Na ascorbate or TBTA
Solventt-BuOH/H₂O (1:1)
Temperature25–37°C
Reaction time2–4 hr

Example application: Conjugation to Alexa Fluor 647-azide for fluorescence imaging of labeled targets .

Carboxylic Acid Derivitization

The benzoic acid group allows amide bond formation via standard coupling reagents, facilitating attachment to pharmacophores or solid supports .

Coupling MethodReagentsYield
EDC/NHS1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-Hydroxysuccinimide85–92%
HATUHexafluorophosphate Azabenzotriazole Tetramethyl Uronium88–95%

Thermal Decomposition Pathways

Under non-photoactivation conditions (T > 120°C), the diazirine group decomposes via alternative mechanisms:

PathwayProductsConditions
Retro-Diels-AlderTrifluoroacetone + N₂Toluene reflux
Radical recombinationBis(trifluoromethyl) compoundsInert atmosphere

Competitive Reaction Landscape

The compound’s multifunctionality necessitates careful reaction optimization to prevent undesired side reactions:

Competing GroupPotential Side ReactionsMitigation Strategies
DiazirinePremature activation by ambient lightUse amber glassware; work under red light
AlkyneOxidative dimerization (Glaser coupling)Maintain inert atmosphere; add radical inhibitors
Carboxylic acidEsterification with propargyl alcohol byproductUse excess coupling reagents; purify intermediates

Bioconjugation Efficiency Metrics

Comparative studies quantify reaction performance under physiological conditions:

ParameterDiazirine ActivationCuAACAmide Coupling
Conversion efficiency78–85% 92–97% 88–94%
Nonspecific binding12–18% <5% N/A
Half-maximal labeling time30 sec (UV) 90 min 45 min

Stability Under Functionalization Conditions

The compound demonstrates remarkable stability during derivatization:

ConditionStability (% intact after 24 hr)
pH 2.0 (HCl)98.2 ± 1.5%
pH 9.0 (NaHCO₃)95.7 ± 2.1%
DMF, 25°C99.4 ± 0.8%
Aqueous buffer (PBS), 37°C93.2 ± 1.2%

This comprehensive analysis establishes 2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid as a versatile scaffold for precision molecular engineering. Its orthogonal reactivity modes enable sequential functionalization strategies critical for developing advanced chemical probes and therapeutic conjugates .

Scientific Research Applications

  • Chemical Probe Synthesis
    • The primary application of 2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid lies in its use as a chemical probe for studying biological interactions. When attached to ligands or pharmacophores through its carboxylic acid linker, it facilitates UV light-induced covalent modification of biological targets. This feature allows researchers to investigate protein interactions and cellular processes in real-time .
  • Photocross-Linking
    • The diazirine moiety in this compound can be activated by UV light to form reactive carbene species, enabling photocross-linking with nearby biomolecules. This property is particularly useful for mapping protein-protein interactions and identifying binding sites on target proteins .
  • Click Chemistry
    • The alkyne tag allows for click chemistry applications, where it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely utilized for labeling biomolecules and creating complex bioconjugates, enhancing the versatility of the compound in experimental designs .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various experimental contexts:

  • Protein Interaction Studies : In one study, researchers utilized the compound to label proteins in live cells, demonstrating its effectiveness in tracking dynamic protein interactions under physiological conditions .
  • Fluorescence Enhancement : Another investigation revealed that upon photocross-linking with target proteins, the fluorescence emission from a coumarin-fused diazirine photolabeling agent was significantly enhanced, showcasing the potential for developing sensitive detection methods using this compound .

Mechanism of Action

The mechanism of action of 2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid involves the interaction of the diazirine ring and the trifluoromethyl group with specific molecular targets and pathways. The diazirine ring can undergo photochemical reactions in the presence of light, leading to the formation of reactive intermediates that can interact with proteins and other biomolecules. The trifluoromethyl group can enhance the stability and reactivity of the compound, as well as modulate its interactions with molecular targets.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 2187374-12-3
  • Molecular Formula : C₁₂H₇F₃N₂O₃
  • Molecular Weight : 284.19 g/mol
  • Synonyms: Carboxyl diazirine alkyne; Probe building block

Structural Features :

  • Core Structure : A benzoic acid backbone substituted with a trifluoromethyl-diazirinyl group at the 4-position and a propargyl ether group at the 2-position.
  • Functional Groups :
    • Diazirine : A photoactivatable group enabling covalent crosslinking upon UV irradiation .
    • Alkyne (prop-2-yn-1-yloxy) : Facilitates click chemistry (e.g., CuAAC with azides) for bioconjugation .
    • Carboxylic Acid : Allows further derivatization via amide or ester bonds .

Physical Properties :

  • Form : Powder .
  • Purity : ≥95% (HPLC) .
  • Storage : Stable at −20°C .

Comparison with Structurally Similar Compounds

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid

  • CAS Number : 85559-46-2 .
  • Molecular Formula : C₉H₅F₃N₂O₂.
  • Key Differences :
    • Lacks the propargyl ether group, limiting its utility in click chemistry .
    • Simpler structure with only the diazirine and carboxylic acid groups.
  • Applications :
    • Intermediate for synthesizing photoaffinity probes (e.g., amide derivatives in target validation) .
    • Used in studies requiring diazirine-mediated crosslinking without alkyne functionality .

2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester

  • CAS Number : 165963-72-4 .
  • Molecular Formula : C₁₀H₇F₃N₂O₃.
  • Key Differences :
    • Methyl ester replaces the carboxylic acid, reducing reactivity for amide bond formation .
    • Hydroxyl group at the 2-position instead of propargyl ether.
  • Applications: Potential use in esterase-sensitive prodrugs or metabolic studies .

Biotinylated Derivatives

  • Example: 2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid .
  • Key Features :
    • Incorporates a biotin tag for streptavidin-based detection .
    • Retains diazirine for photo-crosslinking and carboxylic acid for conjugation.
  • Applications :
    • Pull-down assays and target identification in proteomics .

Amino Acid-Conjugated Derivatives

  • Example: (R)-5-oxo-2-(((prop-2-yn-1-yloxy)carbonyl)amino)-5-((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl)oxy)pentanoic acid .
  • Key Features :
    • Combines the diazirine-alkyne-benzoic acid core with glutamic acid residues.
  • Applications: Targeted delivery to amino acid transporters or enzyme-active sites .

Comparative Analysis Table

Compound Molecular Formula Key Functional Groups Applications References
2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid C₁₂H₇F₃N₂O₃ Diazirine, alkyne, carboxylic acid Click chemistry probes, crosslinking
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid C₉H₅F₃N₂O₂ Diazirine, carboxylic acid Intermediate for probe synthesis
Methyl ester derivative C₁₀H₇F₃N₂O₃ Diazirine, methyl ester, hydroxyl Prodrug development
Biotinylated derivative C₃₃H₃₈F₃N₅O₈S Diazirine, biotin, carboxylic acid Pull-down assays, proteomics
Amino acid-conjugated derivative C₂₀H₁₈F₃N₃O₇ Diazirine, alkyne, glutamic acid Targeted drug delivery

Research Findings and Key Insights

Functional Group Synergy : The combination of diazirine (photo-crosslinking), alkyne (click chemistry), and carboxylic acid (bioconjugation) in the target compound makes it uniquely versatile compared to simpler analogs like 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid .

Reactivity Trade-offs : Methyl ester derivatives (e.g., CAS 165963-72-4) sacrifice carboxylic acid reactivity for esterase-sensitive applications, while biotinylated versions enhance detection capabilities .

Biological Applications: Amino acid-conjugated derivatives demonstrate the compound’s adaptability in drug design, enabling targeting of specific cellular pathways .

Biological Activity

2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid, often referred to as a trifunctional building block , is a compound that has garnered attention in chemical biology for its potential applications in probe synthesis and biological targeting. This compound features a light-activated diazirine , an alkyne tag , and a carboxylic acid synthetic handle, making it suitable for various chemical modifications and interactions with biological targets.

The empirical formula of this compound is C12H7F3N2O3C_{12}H_7F_3N_2O_3, with a molecular weight of 284.19 g/mol. Its structure allows for photochemical activation, which is crucial for its biological applications.

PropertyValue
Molecular Weight284.19 g/mol
CAS Number2187374-12-3
Assay≥95%
FormPowder
Storage Temperature-20 °C

The primary mechanism of action for 2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid involves its ability to form covalent bonds with biological targets upon exposure to UV light. The diazirine moiety undergoes photolysis, generating a reactive carbene that can covalently modify proteins or other biomolecules, facilitating the study of protein interactions and functions in live cells.

Chemical Probe Synthesis

This compound is primarily utilized in the synthesis of chemical probes that allow researchers to investigate biological processes at the molecular level. The alkyne tag enables further modifications through click chemistry, enhancing the versatility of the probes developed from this compound.

Inhibition Studies

Recent studies have indicated that benzoic acid derivatives, including compounds similar to this one, exhibit inhibitory activity against IL-15, a cytokine involved in inflammatory and autoimmune disorders. The structural characteristics of these compounds play a significant role in their biological activity.

Case Studies and Research Findings

  • IL-15 Inhibition : A study demonstrated that benzoic acid derivatives could effectively reduce IL-15 dependent proliferation of peripheral blood mononuclear cells (PBMCs). This suggests potential therapeutic applications in treating inflammatory diseases .
  • Photolabeling Efficiency : Research on diazirine-based photolabeling agents has shown that compounds like 2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid can enhance fluorescence upon cross-linking with target proteins, providing insights into protein interactions .

Safety Information

While this compound is valuable for research applications, it is classified as a non-combustible solid (Storage Class Code: 13) and should be handled with care under appropriate laboratory conditions.

Q & A

Q. What are the recommended methods for synthesizing 2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid?

The compound can be synthesized via a multi-step route involving:

  • Coupling of diazirine : React 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid (CAS 85559-46-2) with propargyl bromide under basic conditions to introduce the propargyloxy group .
  • Activation strategies : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or similar coupling reagents for carboxylate activation, as described in peptide conjugation protocols .
  • Purification : Chromatographic techniques (e.g., reverse-phase HPLC) are critical due to the compound’s sensitivity to light and temperature .

Q. How should researchers characterize the structural integrity of this compound?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve the diazirine and propargyloxy groups, which are prone to disorder .
  • Spectroscopy : Confirm the trifluoromethyl-diazirine moiety via 19F^{19}\text{F} NMR (δ ~ -60 ppm) and UV-Vis (absorption at 300–350 nm for photoactivation) .

Q. What storage conditions are optimal for maintaining stability?

Store at -20°C in dark, anhydrous conditions to prevent degradation of the diazirine group. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers design photoaffinity labeling experiments using this compound?

  • Activation parameters : Irradiate at 300–350 nm (UV-A range) for 5–10 minutes to generate reactive carbene intermediates for covalent binding to target biomolecules .
  • Control experiments : Include dark controls (no UV) and competitive assays with unlabeled analogs to validate specificity .

Q. What strategies mitigate low cross-linking efficiency in live-cell studies?

  • Solubility optimization : Use biocompatible solvents (e.g., DMSO ≤ 0.1% v/v) and PEG-based linkers to improve membrane permeability .
  • Time-resolved quenching : Add nucleophilic scavengers (e.g., glutathione) post-irradiation to terminate unreacted carbenes and reduce background noise .

Q. How should crystallographic data contradictions (e.g., disorder in the diazirine group) be resolved?

  • Refinement protocols : Apply TWIN and RIGU commands in SHELXL to model rotational disorder or twinning in crystals .
  • Validation tools : Use WinGX’s PARST or PLATON to check geometric restraints and hydrogen-bonding patterns .

Q. What analytical methods address discrepancies in purity assessments between suppliers?

  • HPLC-MS cross-verification : Compare retention times and mass spectra against in-house synthesized standards.
  • Elemental analysis : Validate trifluoromethyl content via combustion analysis (expected %C: 46.0; %F: 24.7) .

Methodological Notes

  • Photoactivation : Calibrate UV lamps using actinometry to ensure consistent light intensity across experiments .
  • Crystallography : For macromolecular complexes, employ high-resolution data (≤1.2 Å) and SHELXPRO for phasing .
  • Safety : Handle with nitrile gloves and UV-protective eyewear; the compound is a skin/eye irritant .

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